

physicochemical properties of 6-Azido-N-Boc-hexylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Azido-N-Boc-hexylamine

Cat. No.: B159376

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **6-Azido-N-Boc-hexylamine**

Introduction: A Versatile Heterobifunctional Linker

6-Azido-N-Boc-hexylamine (tert-butyl N-(6-azidohexyl)carbamate) is a paramount tool in modern chemical biology, drug development, and materials science. As a heterobifunctional linker, it possesses two distinct reactive moieties at opposite ends of a flexible hexyl spacer: a terminal azide group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[\[1\]](#) [\[2\]](#) This unique architecture allows for controlled, sequential conjugation reactions.

The azide functional group is a cornerstone of "click chemistry," a class of reactions known for being rapid, high-yielding, and bioorthogonal—meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[\[3\]](#)[\[4\]](#) The most common application is the Huisgen 1,3-dipolar cycloaddition with alkynes, which forms a stable triazole linkage.[\[4\]](#)[\[5\]](#) Concurrently, the Boc-protected amine provides a stable, yet readily cleavable, handle. The Boc group is exceptionally stable under basic, nucleophilic, and reductive conditions but can be efficiently removed using strong acids like trifluoroacetic acid (TFA), revealing a primary amine ready for conjugation via amide bond formation or other amine-specific chemistries.[\[6\]](#)[\[7\]](#)

This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, reactivity, and safe handling protocols for **6-Azido-N-Boc-hexylamine**, designed for researchers, scientists, and professionals in the field of drug development.

Section 1: Chemical Identity and Core Physicochemical Properties

The fundamental properties of **6-Azido-N-Boc-hexylamine** are summarized below. These data are essential for experimental design, reaction stoichiometry calculations, and analytical characterization.

Property	Value	Source(s)
IUPAC Name	tert-butyl N-(6-azidohexyl)carbamate	[8]
CAS Number	129392-87-6	[1][8][9]
Molecular Formula	C ₁₁ H ₂₂ N ₄ O ₂	[1][8][10]
Molecular Weight	242.32 g/mol	[1][8][9]
Appearance	Colorless to pale yellow liquid/oil	[8][11]
Purity	Typically ≥95%	[8]

Molecular Structure

The structure of **6-Azido-N-Boc-hexylamine** features a C6 aliphatic chain that imparts flexibility and hydrophobicity, separating the two key functional groups.

Caption: Chemical structure of **6-Azido-N-Boc-hexylamine**.

Solubility Profile

Due to its C6 alkyl chain and the bulky tert-butyl group, **6-Azido-N-Boc-hexylamine** exhibits good solubility in a wide range of common organic solvents, including:

- Dichloromethane (DCM)
- Chloroform (CHCl₃)
- Ethyl acetate (EtOAc)

- Tetrahydrofuran (THF)
- Acetonitrile (ACN)
- Methanol (MeOH) and Ethanol (EtOH)
- Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)

Its solubility in water is limited. The parent compound, hexylamine, has a water solubility of 12 g/L, and the addition of the hydrophobic Boc group further reduces aqueous solubility.[\[12\]](#) This property is critical when designing conjugation reactions, particularly in aqueous buffers, where the addition of a co-solvent like DMF or DMSO may be necessary to maintain solubility.

Stability and Reactivity Considerations

The stability of **6-Azido-N-Boc-hexylamine** is governed by its two functional groups.

- Azide Group: Organic azides are energetic molecules and must be handled with care as they can be sensitive to heat, shock, friction, and light, which can lead to potentially explosive decomposition.[\[13\]\[14\]](#) The stability of an organic azide is often assessed by its carbon-to-nitrogen (C/N) ratio. A common guideline, the "Rule of Six," suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution to render the compound relatively safe to handle with standard precautions.[\[13\]\[14\]](#) For **6-Azido-N-Boc-hexylamine** ($C_{11}H_{22}N_4O_2$), the ratio of carbons (11) to azide nitrogens (3) is greater than 3, and it satisfies the Rule of Six, indicating it is relatively stable compared to smaller organic azides. However, precautions are still mandatory (see Section 4).[\[15\]](#)
- Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide array of reagents, including bases, nucleophiles, and mild reducing agents.[\[7\]](#) Its primary lability is to strong acids. This orthogonality is a key feature, allowing for selective deprotection without affecting the azide group or other acid-stable functionalities in a complex molecule.[\[7\]](#)

Section 2: Spectroscopic and Analytical Characterization

Confirming the identity and purity of **6-Azido-N-Boc-hexylamine** is crucial before its use in any application. A combination of spectroscopic techniques provides a definitive structural

confirmation.

Expected Spectral Data

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural verification. Expected chemical shifts (in CDCl_3) are:
 - ~4.5 ppm (broad singlet, 1H): The proton of the carbamate N-H group.
 - ~3.25 ppm (triplet, 2H): The methylene group adjacent to the azide ($-\text{CH}_2\text{-N}_3$).
 - ~3.10 ppm (quartet, 2H): The methylene group adjacent to the carbamate nitrogen ($-\text{CH}_2\text{-NH-}$).
 - ~1.6-1.2 ppm (multiplets, 8H): The four internal methylene groups of the hexyl chain.
 - 1.44 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group ($-\text{C}(\text{CH}_3)_3$).[\[11\]](#)
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - ~156 ppm: Carbonyl carbon of the Boc group (C=O).
 - ~79 ppm: Quaternary carbon of the Boc group ($-\text{C}(\text{CH}_3)_3$).
 - ~51 ppm: Carbon adjacent to the azide group ($-\text{CH}_2\text{-N}_3$).
 - ~40 ppm: Carbon adjacent to the carbamate nitrogen ($-\text{CH}_2\text{-NH-}$).
 - ~28.4 ppm: Methyl carbons of the Boc group ($-\text{C}(\text{CH}_3)_3$).
 - ~30-26 ppm: Four internal carbons of the hexyl chain.
- FT-IR (Fourier-Transform Infrared Spectroscopy):
 - ~3340 cm^{-1} (broad): N-H stretch of the carbamate.
 - ~2930 cm^{-1} : Aliphatic C-H stretches.

- $\sim 2095 \text{ cm}^{-1}$ (strong, sharp): Asymmetric stretch of the azide (N_3) group. This is a highly characteristic and diagnostic peak.
- $\sim 1690 \text{ cm}^{-1}$ (strong): C=O stretch of the carbamate.
- MS (Mass Spectrometry):
 - ESI-MS (Electrospray Ionization): Expected $[\text{M}+\text{H}]^+$ ion at m/z 243.19, $[\text{M}+\text{Na}]^+$ at m/z 265.17.

General Protocol for Analytical Characterization

- Sample Preparation: Dissolve a small amount (5-10 mg) of **6-Azido-N-Boc-hexylamine** in a suitable deuterated solvent (e.g., 0.5 mL CDCl_3) for NMR analysis. For MS, prepare a dilute solution in methanol or acetonitrile. For IR, the neat liquid can be analyzed between salt plates.
- Data Acquisition: Acquire ^1H NMR, ^{13}C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) data.
- Data Analysis:
 - Confirm the presence of all expected peaks in the IR spectrum, paying special attention to the strong azide stretch around 2100 cm^{-1} .
 - In the ^1H NMR, verify the chemical shifts, splitting patterns, and integration values for all proton signals. The 9H singlet for the Boc group and the two distinct triplets for the methylene groups adjacent to the N_3 and NH functionalities are key identifiers.
 - Use HRMS to confirm the elemental composition by matching the exact mass to the calculated value for $\text{C}_{11}\text{H}_{22}\text{N}_4\text{O}_2$.

Section 3: Reactivity, Deprotection, and Application Workflow

The utility of **6-Azido-N-Boc-hexylamine** lies in the orthogonal reactivity of its terminal groups, enabling a stepwise approach to building complex molecular architectures.

Boc Group Deprotection

The Boc group is reliably removed under acidic conditions to liberate the primary amine.[\[16\]](#)

Trifluoroacetic acid (TFA) is the most common reagent for this transformation due to its effectiveness and the volatility of its byproducts.[\[6\]](#)[\[7\]](#)

Standard Deprotection Protocol:

- **Dissolution:** Dissolve the Boc-protected substrate (1 equivalent) in a suitable solvent such as dichloromethane (DCM). A typical concentration is 0.1-0.2 M.
- **Acid Addition:** Add an excess of trifluoroacetic acid (TFA). A common mixture is 20-50% TFA in DCM (v/v).
- **Reaction:** Stir the mixture at room temperature. The reaction is often accompanied by the evolution of CO₂ and isobutylene gas.[\[16\]](#) Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
- **Work-up:** Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporation). The product is typically obtained as a TFA salt.
- **Neutralization (Optional):** If the free amine is required, the TFA salt can be neutralized by dissolving the residue in a suitable solvent and adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), followed by standard aqueous work-up or direct use.

Azide Group Reactivity: Click Chemistry

The azide group serves as a bioorthogonal handle for click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[\[5\]](#)[\[17\]](#)

- **CuAAC:** Reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient but the copper catalyst can be toxic to cells, limiting its *in vivo* applications.[\[17\]](#)[\[18\]](#)
- **SPAAC:** Reacts with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a catalyst. This copper-free click chemistry is ideal for bioconjugation in living systems.[\[17\]](#)

General Experimental Workflow as a Linker

The dual functionality of **6-Azido-N-Boc-hexylamine** allows it to link two different molecules (Molecule A and Molecule B) in a controlled manner.

Caption: Sequential conjugation workflow using **6-Azido-N-Boc-hexylamine**.

Section 4: Safe Handling, Storage, and Disposal

CAUTION: Organic azides are potentially explosive and the azide ion is toxic. Strict adherence to safety protocols is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

- Fume Hood: All manipulations of **6-Azido-N-Boc-hexylamine**, especially when heating or concentrating, must be performed in a certified chemical fume hood.[13]
- Blast Shield: The use of a blast shield is strongly recommended, particularly when working with quantities greater than a few grams or when performing reactions at elevated temperatures.[19]
- Personal Protective Equipment (PPE):
 - Eye Protection: Safety glasses with side shields are mandatory. A face shield should be worn when there is a risk of splashing or explosion.[13]
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contamination occurs.[13][19]
 - Body Protection: A flame-resistant lab coat must be worn at all times.[13]

Safe Handling and Incompatibilities

- Avoid Heat, Shock, and Friction: Do not heat organic azides unless necessary, and avoid scratching or applying friction with metal spatulas. Use plastic or ceramic spatulas for transfers.[15][20]

- Avoid Incompatible Materials:
 - Strong Acids: Contact with strong acids can generate highly toxic and explosive hydrazoic acid (HN_3).[\[14\]](#)
 - Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver, zinc) and their salts, as this can form highly shock-sensitive and explosive metal azides. This is particularly relevant for CuAAC reactions, where *in situ* generation of Cu(I) is preferred over using potentially hazardous copper azide salts.[\[19\]](#)
 - Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform as reaction media for azide synthesis, as this can form explosively unstable di- and tri-azidomethane. While using DCM as a solvent for the already-formed **6-Azido-N-Boc-hexylamine** is common, care should be taken.[\[14\]](#)[\[20\]](#)
 - Strong Reducing Agents: Can react violently with azides.

Storage

- Store **6-Azido-N-Boc-hexylamine** in a tightly sealed container in a cool, dark, and dry place.[\[13\]](#)[\[15\]](#)
- Recommended storage is typically at refrigerated temperatures (2-8 °C) or frozen (-20 °C) to minimize decomposition over time.[\[13\]](#)
- Store away from incompatible materials, especially acids and metals.[\[15\]](#)

Waste Disposal

- NEVER pour azide-containing waste down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing.[\[13\]](#)[\[19\]](#)
- All azide-containing waste, including contaminated labware and PPE, must be collected in a designated, clearly labeled hazardous waste container.[\[14\]](#)
- Azide waste streams must be segregated from acidic waste.[\[13\]](#)
- Follow all institutional and local regulations for hazardous waste disposal.

Conclusion

6-Azido-N-Boc-hexylamine is a powerful and versatile chemical tool, enabling the precise and controlled linkage of diverse molecular entities. Its value is derived from the orthogonal reactivity of its azide and Boc-protected amine functionalities, which allows for robust, multi-step synthetic strategies. While its energetic nature demands strict adherence to safety protocols, a thorough understanding of its physicochemical properties and reactivity allows researchers to harness its full potential in creating advanced bioconjugates, targeted therapeutics, and novel materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Azido-N-Boc-hexylamine | 129392-87-6 | EFA39287 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. scbt.com [scbt.com]
- 10. 129392-87-6 CAS MSDS (6-AZIDO-N-BOC-HEXYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 6-AZIDO-N-BOC-HEXYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 12. Hexylamine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]

- 14. safety.pitt.edu [safety.pitt.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. adcreview.com [adcreview.com]
- 18. adc.bocsci.com [adc.bocsci.com]
- 19. chemistry.unm.edu [chemistry.unm.edu]
- 20. ucd.ie [ucd.ie]
- To cite this document: BenchChem. [physicochemical properties of 6-Azido-N-Boc-hexylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159376#physicochemical-properties-of-6-azido-n-boc-hexylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com